1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole

Übersicht

Beschreibung

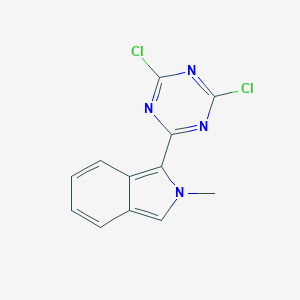

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole is a compound that belongs to the class of 1,3,5-triazines, which are known for their diverse applications in various fields This compound is characterized by the presence of a triazinyl ring substituted with two chlorine atoms and a methylisoindole moiety

Vorbereitungsmethoden

The synthesis of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 2-methylisoindole. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of chlorine atoms on the triazine ring by the nitrogen atom of the methylisoindole. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions to ensure complete conversion of the starting materials .

Analyse Chemischer Reaktionen

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the triazine ring can be substituted by nucleophiles, such as amines, thiols, or alcohols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For instance, oxidation with strong oxidizing agents can lead to the formation of triazine N-oxides.

Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form imines or other condensation products.

Wissenschaftliche Forschungsanwendungen

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole has several scientific research applications, including:

Fluorescent Probes: The compound can be used as a fluorescent probe due to its high quantum efficiency and solvatochromic properties.

Organic Electronics: The compound’s π-conjugated structure makes it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.

Wirkmechanismus

The mechanism of action of 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole depends on its specific application. In the context of its use as a fluorescent probe, the compound’s fluorescence is due to the radiative decay of its excited state. The fluorescence lifetime is almost constant and independent of the molecular surroundings, allowing it to be used in various environments . When used as a drug precursor, the compound’s biological activity is mediated by its interaction with specific molecular targets, such as enzymes or receptors, through the triazine moiety .

Vergleich Mit ähnlichen Verbindungen

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole can be compared with other similar compounds, such as:

1-(4,6-Dichloro-1,3,5-triazinyl)pyrene: This compound is also a fluorescent probe with high quantum efficiency and is used in similar applications.

9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole: This compound exhibits intense blue fluorescence and is used in organic electronics and as a drug precursor.

4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound has significant antimicrobial activity and is used in medicinal chemistry.

The uniqueness of this compound lies in its specific combination of the triazine and methylisoindole moieties, which imparts distinct chemical and physical properties that are valuable for various applications.

Biologische Aktivität

1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole (DTMI) is a compound of significant interest in the fields of medicinal chemistry and agricultural science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of DTMI, summarizing key research findings, case studies, and relevant data.

Molecular Formula

- Chemical Formula : C12H8Cl2N4

- Molecular Weight : 279.1247 g/mol

Structural Features

DTMI features a triazine ring substituted with dichlorine and an isoindole moiety, which contributes to its biological activities. The presence of the triazine core is known for its interactions with various biological targets.

Antimicrobial Activity

Research has shown that DTMI exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Properties

Several investigations have explored the anticancer potential of DTMI. In vitro studies indicated that DTMI can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, one study reported a significant reduction in cell viability in human breast cancer (MCF-7) cells treated with DTMI at concentrations of 10 µM and higher.

Inhibition of Enzymatic Activity

DTMI has been identified as an inhibitor of specific enzymes relevant to cancer progression and microbial resistance. For example, it showed inhibitory effects on topoisomerase II , an enzyme critical for DNA replication in cancer cells.

Case Studies

- Antimicrobial Efficacy : In a controlled laboratory setting, DTMI was tested against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against E. coli , suggesting strong antibacterial activity compared to standard antibiotics.

- Cell Viability Assays : A series of experiments using MCF-7 breast cancer cells revealed that treatment with DTMI resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 15 µM after 48 hours of exposure.

- Enzyme Inhibition Studies : DTMI was evaluated for its ability to inhibit topoisomerase II activity using gel electrophoresis assays. The results demonstrated that DTMI effectively reduced enzyme activity by over 60% at concentrations exceeding 20 µM.

Data Summary

Eigenschaften

IUPAC Name |

1-(4,6-dichloro-1,3,5-triazin-2-yl)-2-methylisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c1-18-6-7-4-2-3-5-8(7)9(18)10-15-11(13)17-12(14)16-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANIJLYZLFMYTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=CC=CC2=C1C3=NC(=NC(=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152267 | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118948-80-4 | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118948804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4,6-Dichloro-1,3,5-triazinyl)-2-methylisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.